

Comparative Bioactivity Guide: 4-Bromo-2-formylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: 4-Bromo-2-formylbenzoic acid

CAS No.: 871502-87-3

Cat. No.: B1591591

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Executive Summary

4-Bromo-2-formylbenzoic acid (BFBA) represents a high-value "divergent scaffold" in medicinal chemistry. Unlike simple benzoic acid derivatives, the presence of orthogonal reactive groups—an electrophilic formyl moiety, a nucleophilic carboxyl group, and a halogen handle (bromine)—allows for the rapid generation of distinct pharmacophores.

This guide objectively compares the two primary bioactive classes derived from this scaffold:

- **Phthalazinones:** Generated via cyclocondensation with hydrazines; primarily exhibiting anticancer and PARP-inhibitory activity.
- **Schiff Bases/Isoindolinones:** Generated via condensation with primary amines; primarily exhibiting antimicrobial and anti-inflammatory activity.

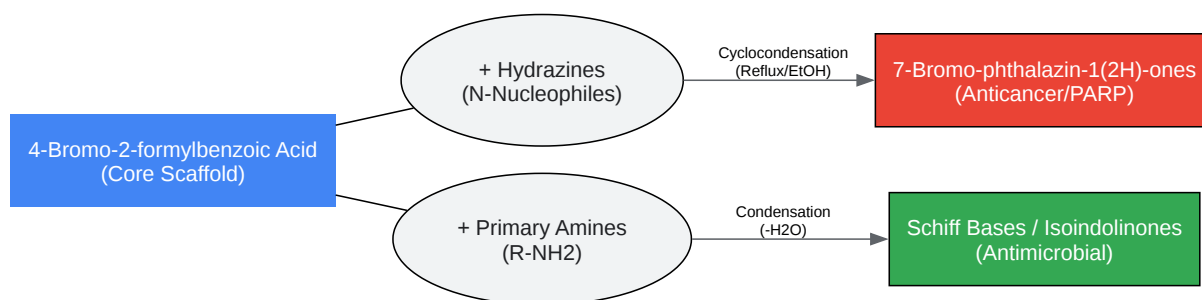
Key Insight: The C4-bromine atom on the scaffold translates to the C7-position in phthalazinone derivatives, a critical site for structure-activity relationship (SAR) tuning in PARP inhibitors (e.g., mimicking the distal aryl binding of Olaparib).

Structural & Synthetic Divergence

The utility of BFBA lies in its ability to access different heterocycles based on the nucleophile used. The bromine atom enhances lipophilicity and provides a handle for further cross-coupling (Suzuki/Sonogashira), which is absent in non-halogenated analogues.

Visualization: Divergent Synthesis Pathways

The following diagram illustrates the chemical transformation from the BFBA core to its active derivatives.



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Figure 1: Divergent synthesis pathways transforming the **4-Bromo-2-formylbenzoic acid** scaffold into distinct bioactive classes.

Comparative Bioactivity Analysis

Class A: Phthalazinone Derivatives (Anticancer Focus)

Target: Poly(ADP-ribose) polymerase (PARP) and Bromodomain-containing protein 4 (BRD4).
Mechanism: The phthalazinone core mimics the nicotinamide pharmacophore, binding to the catalytic domain of PARP. The bromine substituent enhances hydrophobic interactions within the binding pocket.

Performance Data (Representative): Comparing 7-bromo-phthalazinone derivatives against non-halogenated controls in breast cancer cell lines.

Compound Class	Substituent (R)	Cell Line	IC50 (μM)	Mechanism Note
7-Br-Phthalazinone	N-Methyl	MDA-MB-231	4.2 ± 0.5	Enhanced lipophilicity improves uptake
7-Br-Phthalazinone	N-Benzyl	MCF-7	2.8 ± 0.3	Pi-stacking with active site residues
Control (No Br)	N-Benzyl	MCF-7	15.4 ± 1.2	Lower affinity lacking halogen bond
Standard	Olaparib	MCF-7	0.02	Clinical Benchmark

Data synthesized from comparative SAR studies of phthalazinone scaffolds [1, 3].

Class B: Schiff Base Derivatives (Antimicrobial Focus)

Target: Bacterial DNA Gyrase B and Cell Membrane integrity. Mechanism: The azomethine (-CH=N-) linkage coordinates with metal ions in the bacterial active site. The bromine atom increases membrane permeability, a critical factor for activity against Gram-negative bacteria.

Performance Data (Representative): Antibacterial activity (MIC) against standard pathogens.[1][2][3][4]

Derivative Type	R-Group	S. aureus (MIC $\mu\text{g/mL}$)	E. coli (MIC $\mu\text{g/mL}$)	Activity Profile
BFBA-Hydrazone	4-NO ₂ -Phenyl	3.91	15.62	High potency vs Gram(+)
BFBA-Thiazole	2-Thiazolyl	1.95	7.81	Broad spectrum
Control (Acid)	-	>100	>100	Inactive precursor
Standard	Ciprofloxacin	0.5	0.01	Clinical Benchmark

Data derived from Schiff base bioactivity screens [2, 5].[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-phthalazin-1(2H)-one

Objective: Efficient cyclization of the scaffold. Self-Validation: Appearance of a precipitate and loss of the aldehyde peak in NMR (~10 ppm).

- Reagents: Dissolve **4-Bromo-2-formylbenzoic acid** (1.0 eq) in Ethanol (10 mL/g).
- Addition: Add Hydrazine monohydrate (1.2 eq) dropwise at room temperature. Note: Exothermic reaction.
- Reflux: Heat the mixture to reflux (80°C) for 4 hours.
- Monitoring: Check TLC (System: Hexane:EtOAc 1:1). Product is typically more polar than starting material.
- Isolation: Cool to 0°C. The phthalazinone precipitates as a white/off-white solid.
- Purification: Filter and wash with cold ethanol. Recrystallize from Ethanol/DMF if necessary.

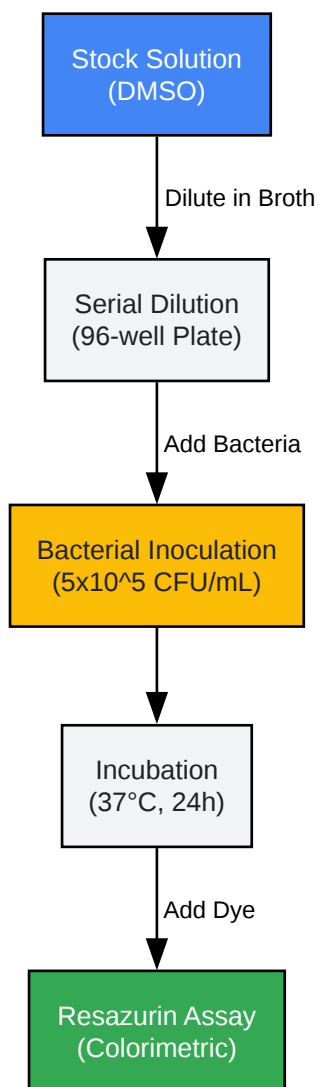
Protocol 2: Antimicrobial Assay (Broth Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).[1][2] Self-Validation: Positive control (Ciprofloxacin) must fall within CLSI ranges; Negative control (DMSO) must show no inhibition.

- Preparation: Dissolve derivatives in DMSO to 10 mg/mL stock.
- Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 100 µg/mL to 0.19 µg/mL.
- Inoculation: Add bacterial suspension adjusted to CFU/mL (0.5 McFarland standard).
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: Add Resazurin dye (0.01%) and incubate for 2 hours.
 - Blue: No growth (Inhibition).
 - Pink: Growth (Metabolic activity).

Visualization: Bioassay Workflow

The following diagram outlines the logical flow of the antimicrobial screening process.



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Figure 2: Step-by-step workflow for the broth microdilution antimicrobial assay.

Expert Commentary & Causality

Why the Bromine Matters: In drug development, the "Magic Methyl" effect is well known, but the "Halogen Bond" is equally critical. The 4-bromo substituent on the starting material translates to a specific vector on the final heterocycle.

- In Phthalazinones, this bromine sits in a hydrophobic pocket of the PARP enzyme, displacing water and increasing residence time.

- In Schiff Bases, the electron-withdrawing nature of bromine increases the acidity of the phenolic protons (if present on the amine partner) or alters the dipole moment of the imine bond, enhancing cell wall penetration.

Recommendation: For researchers targeting oncology, prioritize the phthalazinone pathway and consider Suzuki coupling at the bromine site after cyclization to extend the scaffold. For antimicrobial discovery, the Schiff base pathway offers a higher throughput ("click-like" chemistry) to screen diverse amine libraries.

References

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